

Application Notes: Succinylcarnitine as a Diagnostic Marker for SUCLA2 Deficiency

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Compound of Interest

Compound Name: Succinylcarnitine

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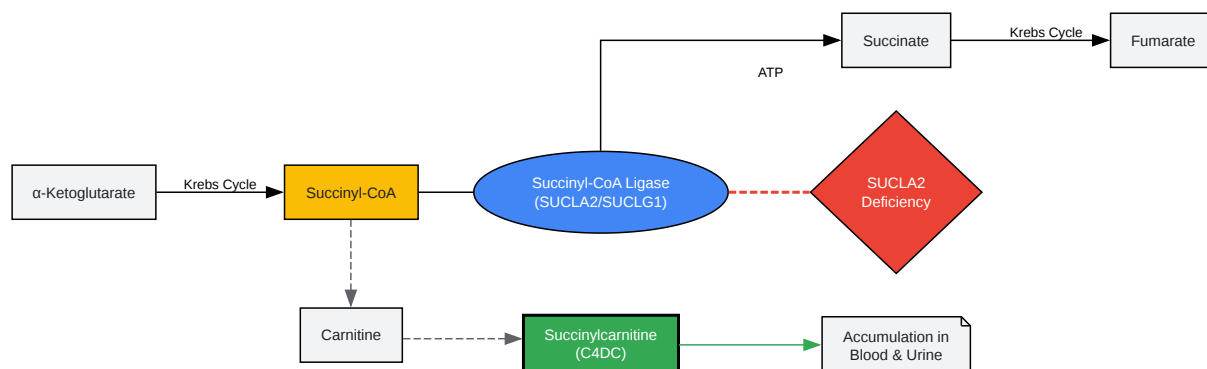
Introduction

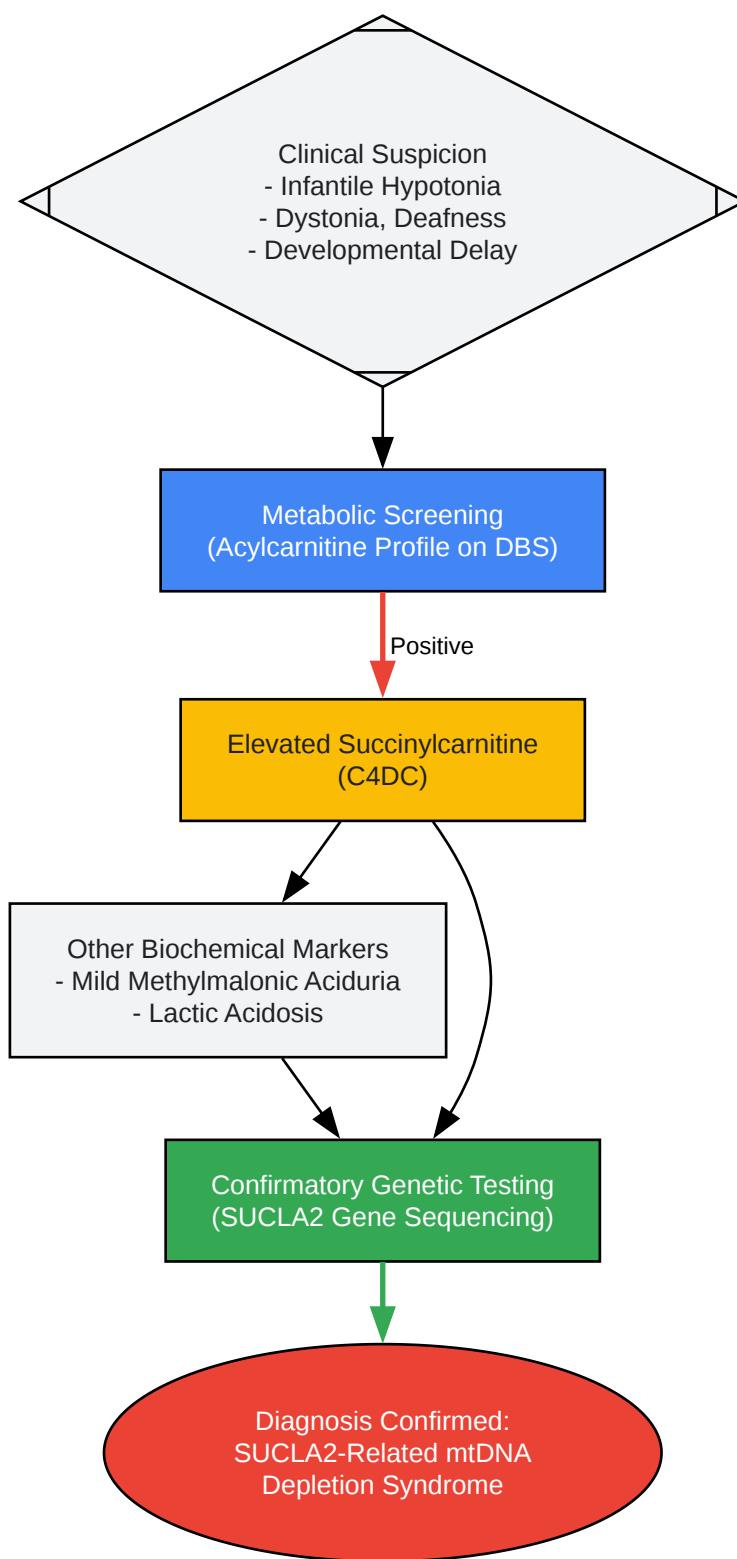
SUCLA2-related mitochondrial DNA (mtDNA) depletion syndrome is a severe autosomal recessive disorder affecting early brain development.[1] It is caused by mutations in the SUCLA2 gene, which encodes the beta subunit of the ADP-forming succinyl-CoA ligase (A-SCS), a crucial enzyme in the mitochondrial Krebs cycle.[1][2] A deficiency in this enzyme disrupts both the Krebs cycle and the maintenance of mtDNA, leading to impaired cellular energy production.[1][2] Clinically, patients present in infancy with hypotonia, developmental delay, dystonia, muscle atrophy, and sensorineural hearing loss.[3] The identification of reliable and specific biomarkers is critical for the early and accurate diagnosis of this devastating condition. **Succinylcarnitine** (also known as C4-dicarboxylic carnitine or C4DC), an acylcarnitine ester, has emerged as a key diagnostic marker for SUCLA2 deficiency.[4][5] Its accumulation in bodily fluids is a direct consequence of the enzymatic block, making it a highly specific indicator of the disease.[6]

Biochemical Basis for Succinylcarnitine Accumulation

In healthy individuals, the enzyme succinyl-CoA ligase catalyzes the reversible conversion of succinyl-CoA to succinate within the Krebs cycle, a process that generates ATP.[6][7] In patients with SUCLA2 deficiency, this enzymatic step is impaired. The resulting accumulation of

succinyl-CoA in the mitochondria leads to its alternative metabolism through conjugation with carnitine, forming **succinylcarnitine**.^{[4][6]} This metabolite is then exported from the mitochondria and can be detected at elevated concentrations in blood and urine. Therefore, elevated **succinylcarnitine** serves as a direct and specific biochemical hallmark of SUCLA2 deficiency.^{[4][5][8]}





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